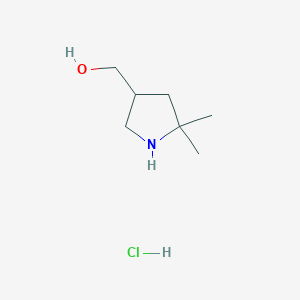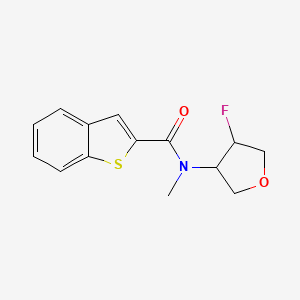![molecular formula C24H20ClN3O2S2 B3018730 7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 887224-42-2](/img/structure/B3018730.png)
7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound consisting of a pyrimidine ring fused with a thiophene ring . The compound also contains an acetyl group (COCH3), a phenyl group (C6H5), and a thioether group (R-S-R’) where one R is a benzyl group and the other R is part of the pyrimidine ring .
Molecular Structure Analysis
The compound contains a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . The compound also contains an acetyl group, a phenyl group, and a thioether group attached to the core structure .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of thienopyrimidine derivatives, including compounds similar to the specified chemical structure, involves various chemical reactions yielding high-purity products. These compounds are characterized using spectroscopic techniques like NMR, FT-IR, and elemental analyses to confirm their structures. Such compounds have been synthesized to explore their cytotoxic activities against cancerous cell lines and to understand their quantum chemical properties through DFT calculations (Kökbudak et al., 2020).
Biological Activities
- Thienopyrimidines exhibit significant antibacterial and antifungal activities. Studies have synthesized various substituted tricyclic compounds, including thienopyrimidines, to evaluate their antimicrobial efficacy against a range of bacterial and fungal strains. Many of these synthesized compounds showed promising anti-bacterial and anti-fungal properties, indicating their potential as bioactive molecules in developing new antimicrobial agents (Mittal et al., 2011).
Anticancer Properties
- Research has been conducted on the synthesis of thienopyrimidine derivatives and their evaluation against cancer cell lines. The cytotoxic activities of these compounds were tested, revealing their potential against human liver cancer (HepG2) and breast cancer (MDA-MB-231) cells. Such studies are crucial for developing new therapeutic agents with improved efficacy in cancer treatment (Chen et al., 2019).
Quantum Chemical Calculations
- Detailed quantum chemical calculations have been carried out for these compounds to understand their electronic properties, such as HOMO-LUMO energy gaps, ionization potential, and electronegativity. These properties are essential for predicting the reactivity and stability of the molecules, which is crucial for designing compounds with desired biological activities (Kökbudak et al., 2020).
Antimicrobial and Anti-inflammatory Agents
- Thienopyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. Their remarkable activity against fungi, bacteria, and inflammation highlights the therapeutic potential of these compounds in treating various infectious and inflammatory conditions (Tolba et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
11-acetyl-5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S2/c1-15(29)27-11-10-19-20(13-27)32-22-21(19)23(30)28(18-8-3-2-4-9-18)24(26-22)31-14-16-6-5-7-17(25)12-16/h2-9,12H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFYMACYXTDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3018658.png)
![2-Propen-1-one, 3-[5-(3-nitrophenyl)-2-furanyl]-1-phenyl-](/img/structure/B3018659.png)

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)



![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B3018670.png)